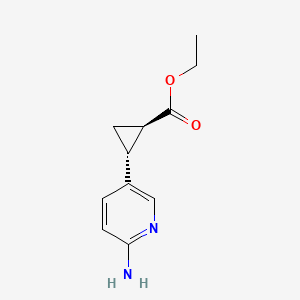
Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate is a synthetic organic compound that features a cyclopropane ring substituted with an aminopyridine moiety and an ethyl ester group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Aminopyridine Moiety: This step may involve nucleophilic substitution reactions where a halogenated cyclopropane derivative reacts with an aminopyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminopyridine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the ester group, converting it to an alcohol, or the aminopyridine, reducing it to a piperidine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving cyclopropane and pyridine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with aminopyridine and cyclopropane structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2R)-2-(4-aminopyridin-3-yl)cyclopropane-1-carboxylate
- Ethyl (1R,2R)-2-(6-methylpyridin-3-yl)cyclopropane-1-carboxylate
Uniqueness
Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate is unique due to the specific positioning of the aminopyridine moiety, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3,(H2,12,13)/t8-,9+/m0/s1 |
InChI Key |
QXKSPSWJKWFPSU-DTWKUNHWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CN=C(C=C2)N |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















